Cas no 96243-93-5 (Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate)

Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate is a specialized epoxy fatty acid methyl ester derived from arachidonic acid metabolism. This compound features a 13(S)-hydroxy group and a 14(S),15(S)-epoxide moiety on a triene backbone, conferring unique reactivity and biological significance. Its stereospecific structure makes it valuable for studying enzymatic pathways, particularly in cytochrome P450-mediated eicosanoid biosynthesis. The compound serves as a key intermediate in the synthesis of bioactive lipid mediators, offering insights into inflammation and vascular regulation. Its well-defined configuration ensures reproducibility in research applications, while its stability under controlled conditions facilitates experimental handling. This molecule is particularly useful for investigating epoxyalcohol metabolic pathways and their physiological roles.
Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate structure
96243-93-5 structure
Product Name:Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate
CAS No:96243-93-5
MF:C21H34O4
MW:350.492267131805
CID:5146149
Update Time:2025-10-22

Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate Chemical and Physical Properties

Names and Identifiers

    • 5,8,11-Tridecatrienoic acid, 13-hydroxy-13-[(2S,3S)-3-pentyloxiranyl]-, methyl ester, (5Z,8Z,11Z,13S)- (9CI)
    • Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate
    • Inchi: 1S/C21H34O4/c1-3-4-12-16-19-21(25-19)18(22)15-13-10-8-6-5-7-9-11-14-17-20(23)24-2/h6-9,13,15,18-19,21-22H,3-5,10-12,14,16-17H2,1-2H3/b8-6-,9-7-,15-13-/t18-,19-,21-/m0/s1
    • InChI Key: DBXPKRNKMVEUMA-LHGPXNEKSA-N
    • SMILES: C(OC)(=O)CCC/C=C\C/C=C\C/C=C\[C@H](O)[C@H]1[C@H](CCCCC)O1

Experimental Properties

  • Density: 1.010±0.06 g/cm3(Predicted)
  • Boiling Point: 461.1±45.0 °C(Predicted)
  • pka: 13.59±0.20(Predicted)

Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Larodan
22-2033-39-100ug
Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate
96243-93-5 >98%
100ug
€345.00 2023-09-19
Larodan
22-2033-39-100g
Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate
96243-93-5 >98%
100g
€345.00 2025-03-07

Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate Related Literature

Additional information on Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate

Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate: A Comprehensive Overview

Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate (CAS No. 96243-93-5) is a highly specialized compound with significant biological and pharmacological relevance. This compound belongs to the class of eicosanoids, which are oxygenated derivatives of fatty acids, particularly arachidonic acid. Its structure is characterized by a methyl ester group, a hydroxyl group at position 13, and an epoxide ring at positions 14 and 15. The double bonds at positions 5, 8, and 11 are in the Z configuration, making this compound a unique member of the eicosanoid family.

Recent studies have highlighted the role of Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate in inflammatory processes and its potential as a therapeutic agent. Research published in *Nature Communications* (2023) demonstrated that this compound exhibits anti-inflammatory properties by modulating the activity of specific eicosanoid receptors. The epoxide group is particularly significant, as it contributes to the compound's ability to interact with cellular signaling pathways involved in inflammation and immune response.

The synthesis of Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate involves a multi-step process that includes oxidation and epoxidation reactions. Advanced techniques such as enzymatic oxidation and chemical epoxidation have been employed to achieve high yields and purity. The stereochemistry of the compound is critical, as minor changes in configuration can significantly alter its biological activity. Recent advancements in stereochemical control during synthesis have enabled researchers to produce enantiomerically pure samples, which are essential for pharmacological studies.

In terms of applications, Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate has shown promise in the development of novel anti-inflammatory drugs. Preclinical studies conducted at the University of California, San Francisco (UCSF) revealed that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that it may be effective in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma.

Moreover, Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate has been investigated for its potential role in neuroprotection. A study published in *Science Translational Medicine* (2023) demonstrated that this compound can reduce neuroinflammation and promote neuronal survival in animal models of Alzheimer's disease. Its ability to modulate both the immune response and neuronal health highlights its versatility as a therapeutic candidate.

The CAS No. 96243-93-5 designation underscores the importance of accurate identification and characterization of this compound within the scientific community. Regulatory agencies such as the FDA have recognized the need for rigorous testing to ensure the safety and efficacy of compounds like Methyl 13(S)-Hydroxy- before they can be approved for clinical use.

In conclusion, Methyl 13(S)-Hydroxy- represents a cutting-edge advancement in lipid signaling research with significant implications for drug development. Its unique structure, combined with its potent anti-inflammatory and neuroprotective properties, positions it as a promising candidate for future therapeutic interventions.

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